molecular formula C21H29N5O2 B1205299 Tandospirone CAS No. 87760-53-0

Tandospirone

Cat. No. B1205299
CAS RN: 87760-53-0
M. Wt: 383.5 g/mol
InChI Key: CEIJFEGBUDEYSX-FZDBZEDMSA-N
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Description

Synthesis Analysis

Tandospirone synthesis involves complex chemical reactions, highlighting the intricate process of developing this compound. Ishizumi et al. (1991) elaborated on the synthesis and anxiolytic activity of N-substituted cyclic imides, including Tandospirone and related compounds. They demonstrated that Tandospirone exhibits anxiolytic activity equipotent to buspirone, emphasizing its potential as a selective anxiolytic agent (Ishizumi, Kojima, & Antoku, 1991). Further, Gunkara et al. (2013) discussed the palladium-catalyzed synthesis of Tandospirone analogues, showcasing the versatility in accessing new derivatives with potential biological activity (Gunkara, Sucu, Ocal, & Kaufmann, 2013).

Molecular Structure Analysis

The molecular structure of Tandospirone plays a crucial role in its interaction with biological targets, specifically the 5-HT1A receptor. Nishimura et al. (2001) provided insights into the conformational analysis of Tandospirone in aqueous solution, highlighting the significance of its folded conformation towards neuroleptic receptor binding. This study also introduced a new rigid scaffold for dopamine D4 ligands, underscoring the molecular structure's impact on its pharmacological profile (Nishimura, Igarashi, & Sunagawa, 2001).

Chemical Reactions and Properties

The chemical reactions and properties of Tandospirone are essential for understanding its stability and reactivity. Trawiński and Skibiński (2017) investigated the photolytic and photocatalytic degradation of Tandospirone, providing valuable information on its stability under light exposure and the identification of transformation products. Their study contributes to understanding Tandospirone's chemical properties and potential environmental impacts (Trawiński & Skibiński, 2017).

Physical Properties Analysis

Although specific studies directly addressing the physical properties of Tandospirone were not identified in the current search, the general understanding of its physical properties can be inferred from its synthesis and molecular structure analysis. Physical properties such as solubility, melting point, and stability are crucial for drug formulation and delivery.

Chemical Properties Analysis

The chemical properties of Tandospirone, including its pharmacodynamics and pharmacokinetics, have been extensively studied. Hamik et al. (1990) analyzed Tandospirone's interactions with neurotransmitter receptor binding sites, highlighting its high potency at the 5-HT1A receptor and its unique pharmacological profile compared to other novel anxiolytics. This study underscores Tandospirone's chemical properties related to its mechanism of action (Hamik, Oksenberg, Fischette, & Peroutka, 1990).

Scientific Research Applications

1. Pharmacokinetics and Absorption Mechanism

  • Summary of Application: Tandospirone citrate (TDS) is commonly used for the treatment of patients with generalized anxiety disorder. This study aimed to systematically investigate the in vivo processes and absorption properties of TDS .
  • Methods of Application: The study used in vivo, in vitro, and ex vivo approaches, involving animal and cellular models, to examine the pharmacokinetic properties and absorption mechanisms of TDS .
  • Results: The half-life (t1/2) of TDS was found to be 1.380 ± 0.46 h and 1.224 ± 0.39 h following intragastric (i.g.) and intravenous (i.v.) administration of 20 mg/kg TDS, respectively. The area under the curve (AUC) of TDS after i.g. and i.v. administration was 114.7 ± 40 ng/mLh and 48,400 ± 19,110 ng/mLh, respectively, and the absolute bioavailability of TDS was found to be low (0.24%). TDS was extensively metabolized in rats, with the AUC of the major active metabolite being approximately 16.38-fold higher than that of TDS after i.g. administration .

2. Stress-Induced Anxiety-Like Behavior and Visceral Hypersensitivity

  • Summary of Application: Tandospirone has been found to relieve gastrointestinal symptoms in patients with refractory irritable bowel syndrome who also have psychological dysfunctions. This study aimed to investigate the underlying mechanism .
  • Methods of Application: The study used a visceral hypersensitivity rat model induced by chronic water avoidance stress to mimic the symptoms of irritable bowel syndrome .
  • Results: Tandospirone relieved anxiety-like behavior and visceral hypersensitivity induced by stress. Stressed rats had increased 5-HT concentration, less 5-HT 1A receptor expression, and enhanced theta oscillations in the anterior cingulate cortex (ACC). Tandospirone reduced the enhancement of theta band power in ACC in vitro and in vivo, thus alleviating anxiety-like behavior and visceral hypersensitivity through 5-HT1A receptors in stressed rats .

3. Treatment of Generalized Anxiety Disorder

  • Summary of Application: Tandospirone is commonly used for the treatment of patients with generalized anxiety disorder (GAD). It is a third-generation antianxiety agent with fewer side effects .
  • Methods of Application: In a study, two doses of Tandospirone were administered to patients with GAD. The response rate and clinical recovery rate were measured after 6 weeks .
  • Results: The overall response rate (65.7% vs 58.4%, p = 0.213) and clinical recovery rate (41.6% vs 39.4%, p = 0.712) in week 6 were comparable in two groups .

4. Tranquilizer/Anxiolytics

  • Methods of Application: The study used various experiments and trials to understand the specific mechanisms behind the various therapeutic effects of Tandospirone .
  • Results: Regardless of increasing knowledge of its mechanism and the diversity of indications, to date, Tandospirone remains an anxiolytic with its main indication for anxiety disorder and corresponding precautions .

Future Directions

Tandospirone has been used in trials studying the treatment of Schizophrenia . The potential of several compounds including certain psychedelics, ketamine, oxytocin, and agents modulating the orexin, endocannabinoid, and immune systems merits further study .

properties

IUPAC Name

(1S,2R,6S,7R)-4-[4-(4-pyrimidin-2-ylpiperazin-1-yl)butyl]-4-azatricyclo[5.2.1.02,6]decane-3,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29N5O2/c27-19-17-15-4-5-16(14-15)18(17)20(28)26(19)9-2-1-8-24-10-12-25(13-11-24)21-22-6-3-7-23-21/h3,6-7,15-18H,1-2,4-5,8-14H2/t15-,16+,17+,18-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEIJFEGBUDEYSX-FZDBZEDMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1C3C2C(=O)N(C3=O)CCCCN4CCN(CC4)C5=NC=CC=N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]2C[C@@H]1[C@H]3[C@@H]2C(=O)N(C3=O)CCCCN4CCN(CC4)C5=NC=CC=N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6048836
Record name Tandospirone
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Molecular Weight

383.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tandospirone

CAS RN

87760-53-0
Record name Tandospirone
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Record name Tandospirone [INN:BAN]
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Record name Tandospirone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12833
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Record name Tandospirone
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Record name Tandospirone
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Record name TANDOSPIRONE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3,630
Citations
A Hamik, D Oksenberg, C Fischette, SJ Peroutka - Biological psychiatry, 1990 - Elsevier
The interactions of tandospirone (formerly called SM-3997) with 5-HT and other neurotransmitter receptor binding sites were determined in brain homogenates. Tandospirone is most …
Number of citations: 125 www.sciencedirect.com
R Godbout, Y Chaput, P Blier, C De Montigny - Neuropharmacology, 1991 - Elsevier
… tandospirone decreased the firing rate of 5-HT neurones of the dorsal raphe (ED 50 = 9.1 ± 1.1 μg/kg). A treatment with tandospirone … administration of tandospirone. After treatment with …
Number of citations: 101 www.sciencedirect.com
T Sumiyoshi, M Matsui, I Yamashita, S Nohara… - Biological …, 2001 - Elsevier
Background: The purpose of this study was to test the hypothesis that the addition of tandospirone, a 5-HT 1A partial agonist, to ongoing treatment with typical antipsychotic drugs, would …
Number of citations: 189 www.sciencedirect.com
T Sumiyoshi, M Matsui, S Nohara… - American Journal of …, 2001 - Am Psychiatric Assoc
… the effects of the addition of tandospirone, a serotonin-1A (5-… treatment with 30 mg/day of tandospirone or placebo for 6 weeks. … tandospirone; subjects who did not receive tandospirone …
Number of citations: 259 ajp.psychiatryonline.org
LB Barradell, A Fitton - CNS Drugs, 1996 - Springer
… tandospirone, but reversed those produced by diazepam.(4) These results provide further evidence that tandospirone … mechanism of action of tandospirone was similar to that induced …
Number of citations: 39 link.springer.com
X Huang, J Yang, S Yang, S Cao, D Qin, Y Zhou, X Li… - Oncotarget, 2017 - ncbi.nlm.nih.gov
… This review discusses the superiority of tandospirone in the treatment … tandospirone is still unknown, it is rational to speculate that as a partial agonist of 5-HT1A receptor, tandospirone …
Number of citations: 42 www.ncbi.nlm.nih.gov
K Yamada, G Yagi, S Kanba - Psychiatry and clinical …, 2003 - Wiley Online Library
… tandospirone in 36 untreated outpatients with major depressive disorder. Twelve patients were treated with CMI and tandospirone … by the addition of tandospirone. These results suggest …
Number of citations: 38 onlinelibrary.wiley.com
J Lin, Y Su, C Wang, F Yang, Y Xu, Y Yuan… - Journal of Psychiatric …, 2018 - Elsevier
… examined the strategy using tandospirone. This study aimed to evaluate the efficacy and safety of adjunctive tandospirone in individuals with MDD and high level of anxiety symptoms. …
Number of citations: 25 www.sciencedirect.com
Y Ohmura, H Kumamoto, I Tsutsui-Kimura… - Journal of …, 2013 - jstage.jst.go.jp
… A multiple comparison revealed that the 1 mg/kg dose of tandospirone and tandospirone … tandospirone. Moreover, a multiple comparison revealed that the 1 mg/kg dose of tandospirone …
Number of citations: 23 www.jstage.jst.go.jp
GT Pollard, KP Nanry, JL Howard - European journal of pharmacology, 1992 - Elsevier
… The azapirone putative anxiolytic tandospirone was evaluated in … Tandospirone produced a large increase in punished key-… The results indicate that tandospirone is qualitatively similar …
Number of citations: 20 www.sciencedirect.com

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